molecular formula C16H20N4O2 B2875743 1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one CAS No. 2309192-24-1

1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one

Cat. No. B2875743
CAS RN: 2309192-24-1
M. Wt: 300.362
InChI Key: RQKOASYFGOHQDK-UHFFFAOYSA-N
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Description

The compound “1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyridinone ring . The pyrazole and piperidine rings are common motifs in medicinal chemistry, found in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their coupling . The pyrazole ring could be synthesized from a 1-methylpyrazole derivative , while the piperidine ring could be derived from a 1-methylpiperidine precursor . The carbonyl group could then be introduced through a suitable carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, piperidine, and pyridinone rings . The pyrazole ring would contain two nitrogen atoms, one of which would be part of the piperidine ring . The piperidine ring would be a six-membered ring containing one nitrogen atom . The pyridinone ring would be a six-membered ring containing one nitrogen atom and one carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions . For example, the pyrazole ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions . The carbonyl group could be reduced to an alcohol or oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carbonyl group could increase its solubility in polar solvents . The presence of the nitrogen atoms could also influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a pharmaceutical, its mechanism of action could involve binding to a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact . These factors would need to be evaluated through appropriate testing .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals . Additionally, research could be conducted to optimize its synthesis and to investigate its mechanism of action .

properties

IUPAC Name

1-methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-7-4-6-14(15(18)21)16(22)20-8-3-5-12(11-20)13-9-17-19(2)10-13/h4,6-7,9-10,12H,3,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKOASYFGOHQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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